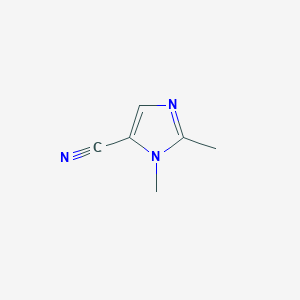

1,2-dimethyl-1H-imidazole-5-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethylimidazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3/c1-5-8-4-6(3-7)9(5)2/h4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLYOZRGHMNWTQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60172813 | |

| Record name | 1,2-Dimethyl-imidazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19225-94-6 | |

| Record name | 1,2-Dimethyl-1H-imidazole-5-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19225-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dimethyl-imidazole-5-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019225946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dimethyl-imidazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,2-dimethyl-1H-imidazole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of a viable synthetic pathway for 1,2-dimethyl-1H-imidazole-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. The proposed synthesis is a multi-step process designed for clarity, reproducibility, and is grounded in established chemical principles.

Introduction: The Significance of Substituted Imidazoles

Imidazole derivatives are a cornerstone of medicinal chemistry, appearing in a wide array of pharmaceuticals due to their diverse biological activities. The unique electronic properties of the imidazole ring and its ability to engage in various intermolecular interactions make it a privileged scaffold in drug design. The target molecule, 1,2-dimethyl-1H-imidazole-5-carbonitrile, incorporates key structural features – a disubstituted imidazole core and a nitrile group – that are frequently associated with pharmacologically active compounds. The nitrile moiety, in particular, can act as a versatile synthetic handle, a hydrogen bond acceptor, or a bioisostere for other functional groups.

Retrosynthetic Analysis: A Strategic Approach

A logical retrosynthetic analysis of 1,2-dimethyl-1H-imidazole-5-carbonitrile suggests a convergent approach. The core imidazole ring can be constructed from acyclic precursors, or a pre-formed imidazole can be functionalized. A robust and well-precedented strategy involves the introduction of the nitrile group at the C-5 position of a 1,2-dimethyl-1H-imidazole scaffold. This can be efficiently achieved via a Sandmeyer-type reaction, a classic and reliable method for the conversion of an amino group into a cyano group. This retrosynthetic disconnection leads to a key intermediate: 5-amino-1,2-dimethyl-1H-imidazole.

The synthesis of this amino-imidazole intermediate can be envisioned through the reduction of a corresponding nitroimidazole, which in turn can be prepared by the nitration of 1,2-dimethyl-1H-imidazole. The synthesis of the 1,2-dimethyl-1H-imidazole starting material is well-documented. This multi-step pathway offers a clear and manageable route to the target molecule.

Proposed Synthetic Pathway

The proposed synthesis of 1,2-dimethyl-1H-imidazole-5-carbonitrile is a four-step process, as illustrated in the following workflow diagram:

Caption: Proposed multi-step synthesis of 1,2-dimethyl-1H-imidazole-5-carbonitrile.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for each stage of the synthesis.

Step 1: Synthesis of 1,2-dimethyl-1H-imidazole

The synthesis of the starting material, 1,2-dimethyl-1H-imidazole, can be achieved through the methylation of 2-methylimidazole.

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylimidazole in a suitable organic solvent such as dimethylformamide (DMF).

-

Add a methylating agent, for example, dimethyl carbonate, to the solution. The molar ratio of 2-methylimidazole to dimethyl carbonate is typically 1:2 to 1:3.[1]

-

Heat the reaction mixture to a temperature between 120-140°C and maintain this temperature for several hours.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, 1,2-dimethyl-1H-imidazole, can be purified by vacuum distillation.

Table 1: Reagents and Conditions for the Synthesis of 1,2-dimethyl-1H-imidazole

| Reagent/Parameter | Description |

| Starting Material | 2-methylimidazole |

| Methylating Agent | Dimethyl carbonate |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 120-140°C |

| Reaction Time | Several hours (monitor by TLC) |

| Purification | Vacuum distillation |

Step 2: Synthesis of 1,2-dimethyl-5-nitro-1H-imidazole

The nitration of 1,2-dimethyl-1H-imidazole at the C-5 position is a key step. The directing effects of the two methyl groups favor substitution at this position.

Protocol:

-

In a flask cooled in an ice bath, cautiously add 1,2-dimethyl-1H-imidazole to a mixture of concentrated nitric acid and concentrated sulfuric acid.

-

Maintain the temperature below 10°C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a suitable base, such as sodium carbonate, until the product precipitates.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Table 2: Reagents and Conditions for the Synthesis of 1,2-dimethyl-5-nitro-1H-imidazole

| Reagent/Parameter | Description |

| Starting Material | 1,2-dimethyl-1H-imidazole |

| Nitrating Agent | Concentrated Nitric Acid (HNO₃) |

| Acid Catalyst | Concentrated Sulfuric Acid (H₂SO₄) |

| Temperature | 0-10°C initially, then room temperature |

| Work-up | Quenching with ice, neutralization |

| Purification | Filtration and recrystallization |

Step 3: Synthesis of 5-amino-1,2-dimethyl-1H-imidazole

The reduction of the nitro group to an amino group is a standard transformation in organic synthesis.

Protocol:

-

Suspend 1,2-dimethyl-5-nitro-1H-imidazole in a suitable solvent, such as ethanol or concentrated hydrochloric acid.

-

Add a reducing agent. Common choices include tin(II) chloride (SnCl₂) in concentrated HCl, or catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst).

-

If using SnCl₂, heat the reaction mixture under reflux for several hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After cooling, if using SnCl₂, basify the reaction mixture with a strong base (e.g., NaOH) to precipitate the tin salts and liberate the free amine.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification can be achieved by column chromatography or recrystallization.

Table 3: Reagents and Conditions for the Synthesis of 5-amino-1,2-dimethyl-1H-imidazole

| Reagent/Parameter | Description |

| Starting Material | 1,2-dimethyl-5-nitro-1H-imidazole |

| Reducing Agent | Tin(II) chloride (SnCl₂) in HCl or H₂/Pd-C |

| Solvent | Ethanol or concentrated HCl |

| Temperature | Reflux (for SnCl₂ method) |

| Work-up | Basification and extraction |

| Purification | Column chromatography or recrystallization |

Step 4: Synthesis of 1,2-dimethyl-1H-imidazole-5-carbonitrile via Sandmeyer Reaction

The final step involves the conversion of the amino group to a nitrile group using the Sandmeyer reaction.[1][2][3] This reaction proceeds through a diazonium salt intermediate.

Protocol:

-

Diazotization:

-

Dissolve 5-amino-1,2-dimethyl-1H-imidazole in a cold aqueous solution of a strong acid, such as hydrochloric acid.

-

Cool the solution to 0-5°C in an ice-salt bath.

-

Slowly add a cold aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5°C.

-

Stir the mixture for a short period at this temperature to ensure complete formation of the diazonium salt.

-

-

Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent.

-

Slowly add the cold diazonium salt solution to the CuCN solution.

-

A gas evolution (N₂) will be observed.

-

After the addition is complete, gently warm the reaction mixture to ensure the reaction goes to completion.

-

Cool the mixture and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, then dry over an anhydrous salt.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

Table 4: Reagents and Conditions for the Sandmeyer Reaction

| Reagent/Parameter | Description |

| Starting Material | 5-amino-1,2-dimethyl-1H-imidazole |

| Diazotizing Agent | Sodium nitrite (NaNO₂) in aqueous acid (e.g., HCl) |

| Cyanating Agent | Copper(I) cyanide (CuCN) |

| Temperature | 0-5°C for diazotization, then warming |

| Work-up | Extraction and washing |

| Purification | Column chromatography |

Alternative Synthetic Strategies

While the proposed pathway is robust, it is important for researchers to be aware of alternative approaches. One such strategy involves the construction of the imidazole-5-carbonitrile ring system from acyclic precursors. For instance, multicomponent reactions involving aminomalononitrile have been reported for the synthesis of aminoimidazole carbonitrile derivatives.[4][5] These methods can offer a more convergent and potentially more efficient route, although they may require more specialized starting materials and optimization.

Caption: A convergent approach to 1,2-dimethyl-1H-imidazole-5-carbonitrile.

Conclusion

This technical guide has outlined a detailed and scientifically sound multi-step synthesis for 1,2-dimethyl-1H-imidazole-5-carbonitrile. The pathway leverages well-established and reliable chemical transformations, providing a clear roadmap for researchers in the field of medicinal chemistry and drug development. The provided protocols, along with the tabulated reaction conditions, are intended to serve as a strong foundation for the practical synthesis of this valuable heterocyclic compound. As with any synthetic procedure, careful execution and optimization may be required to achieve the desired yields and purity.

References

- Di Mauro, G., et al. (2021). Aminomalononitrile inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives with anti-influenza A virus activity. RSC Advances, 11(52), 32939-32947.

-

ResearchGate. (n.d.). Synthesis of amino imidazole carbonitrile derivatives 4a–f and 5a–f, and 8,9-disubstituted-6,9-dihydro-1H-purin-6-ones 6a–f and 7a–f. Retrieved from [Link]

- Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorganic & Organic Chemistry, 1(4), 113-116.

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

- Shealy, Y. F., & O'Dell, C. A. (1975). Synthesis of 5-(3,3-disubstituted-1-triazenyl)imidazole-4-carbonitriles. Journal of Pharmaceutical Sciences, 64(6), 954-956.

- Wu, Z., & Rea, P. A. (2000). 1-Cyanoimidazole as a Mild and Efficient Electrophilic Cyanating Agent. Organic Letters, 2(7), 953-955.

- Google Patents. (n.d.). EP1215206B1 - Processes for the preparation of 4(5)-amino-5(4)-carboxamidoimidazoles and intermediates thereof.

-

Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

-

Shitikova, O. V., et al. (2022). 4-(Aryl)-Benzo[2][6]imidazo[1,2-a]pyrimidine-3-Carbonitrile-Based Fluorophores: Synthesis, Photophysical Properties, and DFT Study. Molecules, 27(22), 8036.

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

- Popova, E. A., et al. (2025). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Molecules, 30(7), 1401.

-

Chemical Synthesis Database. (n.d.). 1,2-dimethyl-1H-imidazole. Retrieved from [Link]

- Indian Journal of Chemistry. (2024, May). Synthesis of 2-amino alcohols from imidazole derivatives: Experimental and in silico study. Indian Journal of Chemistry, 63B, 444-453.

- Sun, P., et al. (2021). Electrochemical Oxidative Regioselective C–H Cyanation of Imidazo[1,2-a]pyridines. The Journal of Organic Chemistry, 86(22), 15897-15905.

-

Chad's Prep. (2021, May 1). 22.5 Sandmeyer Reactions | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

NIST. (n.d.). 1H-Imidazole, 1,2-dimethyl-. Retrieved from [Link]

-

Organic Chemistry Tutor. (2025, November 28). Sandmeyer Reactions: Mechanism, Examples, and Applications | Organic Chemistry II. Retrieved from [Link]

- Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319.

- Wang, C., et al. (2018). Copper- and DMF-mediated switchable oxidative C–H cyanation and formylation of imidazo[1,2-a]pyridines using ammonium iodide. Organic & Biomolecular Chemistry, 16(29), 5285-5289.

-

ResearchGate. (n.d.). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Retrieved from [Link]

- Al-Azzawi, A. M., et al. (2015). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica, 7(7), 123-131.

-

European Patent Office. (n.d.). EP3583094A1 - Process for the preparation of 2-cyanoimidazole compounds. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. Sandmeyer Reaction [organic-chemistry.org]

- 4. Aminomalononitrile inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives with anti-influen ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05240C [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 5-(3, 3-disubstituted-1-triazenyl) imidazole-4-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

1,2-dimethyl-1H-imidazole-5-carbonitrile CAS number 19225-94-6

CAS Number: 19225-94-6 Formula: C₆H₇N₃ Molecular Weight: 121.14 g/mol [1]

Part 1: Executive Summary & Chemical Identity[1]

1,2-Dimethyl-1H-imidazole-5-carbonitrile is a specialized heterocyclic building block distinct from its more common regioisomer, 1,2-dimethyl-1H-imidazole-4-carbonitrile.[1] While the 4-cyano isomer is frequently encountered as the thermodynamic product of direct alkylation, the 5-cyano isomer (CAS 19225-94-6) offers a unique steric and electronic profile due to the proximity of the nitrile group to the N1-methyl substituent.[1]

This proximity creates a "ortho-like" effect, influencing the dipole moment, pKa, and binding affinity in medicinal chemistry targets. It serves as a critical intermediate in the synthesis of fused heterocyclic systems (e.g., purines, imidazo[4,5-d]pyrimidines) and is increasingly relevant in the development of kinase inhibitors where precise substituent geometry is required to navigate the ATP-binding pocket.

Structural Differentiation (Critical Checkpoint)

Researchers must validate the regiochemistry of their starting material, as commercial labels can be ambiguous.

| Feature | 5-Carbonitrile (CAS 19225-94-6) | 4-Carbonitrile (CAS 108257-41-6) |

| Structure | Nitrile at C5 (adjacent to N-Me) | Nitrile at C4 (remote from N-Me) |

| Synthesis | Requires directed lithiation or cyclization | Product of direct alkylation (major) |

| Sterics | High steric crowding at N1 | Low steric crowding |

| NOE Signal | Strong NOE between N-Me and C4-H | Strong NOE between N-Me and C5-H |

Part 2: Synthesis & Manufacturing Methodologies

Method A: Directed Lithiation (C5-Selective)

Rationale: The C2 position is blocked by a methyl group.[1] The N1-methyl group directs lithiation to the C5 position via coordination, making this a highly regioselective route.[1]

Protocol:

-

Reagents: 1,2-Dimethylimidazole (1.0 equiv), n-Butyllithium (1.1 equiv, 2.5M in hexanes), Tosyl Cyanide (TsCN) or DMF, anhydrous THF.

-

Setup: Flame-dried Schlenk flask under Argon atmosphere.

-

Step 1 (Lithiation): Dissolve 1,2-dimethylimidazole in THF at -78°C. Add n-BuLi dropwise. Stir for 1 hour. The solution turns yellow/orange, indicating the formation of 1,2-dimethylimidazol-5-yl-lithium .[1]

-

Step 2 (Trapping):

-

Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[1]

-

Validation: ¹H NMR will show the loss of the C5 proton signal.[1]

Method B: Dehydration of Amide Precursor (Robust Scale-Up)

Rationale: This method avoids the ambiguity of alkylation mixtures.[1] It starts from 1,2-dimethylimidazole-5-carboxylic acid (CAS 122222-09-7), ensuring the carbon skeleton is fixed.[1]

Protocol:

-

Amidation: React 1,2-dimethylimidazole-5-carboxylic acid with SOCl₂ (reflux, 2h) to form the acid chloride (in situ), then treat with aqueous NH₃ (0°C) to yield 1,2-dimethylimidazole-5-carboxamide .

-

Dehydration: Suspend the amide in POCl₃ (phosphorus oxychloride) or SOCl₂ with a catalytic amount of DMF.

-

Reaction: Heat to 70-80°C for 3-4 hours. Monitor by TLC (EtOAc/MeOH 9:1) for the disappearance of the polar amide spot.[1]

-

Quench: Pour onto crushed ice/NaHCO₃ carefully (exothermic!).

-

Isolation: Extract with DCM. The nitrile product is less polar than the amide.[1]

Visualization: Synthesis Pathways

Caption: Comparison of directed lithiation (Method A) and amide dehydration (Method B) pathways to ensure regioselective synthesis of the 5-carbonitrile isomer.

Part 3: Applications & Reactivity Profile

Precursor for Fused Heterocycles (Purine Analogs)

The 5-cyano group, when adjacent to an amine (or a group convertible to an amine) at C4, is the classic "ortho-nitrile" synthon used to build purine-like systems.

-

Reaction: Reduction of the nitrile to a primary amine (-CH₂NH₂) or hydrolysis to an amide allows for cyclization with the adjacent C4 position (if functionalized).[1]

-

Significance: Used in the synthesis of imidazo[4,5-d]pyridazines and imidazo[4,5-b]pyridines , which are scaffolds for anticancer agents and adenosine receptor antagonists.

High-Energy Materials

Imidazole carbonitriles are precursors to tetrazoles via [3+2] cycloaddition with sodium azide (NaN₃).[1]

-

Protocol: React CAS 19225-94-6 with NaN₃/ZnBr₂ in water/isopropanol reflux.

-

Product: 5-(1,2-dimethyl-1H-imidazol-5-yl)-1H-tetrazole.[1] These derivatives are investigated as high-nitrogen energetic materials and coordination ligands for MOFs (Metal-Organic Frameworks).[1]

Kinase Inhibitor Design (JAK/STAT Pathway)

While the 4-cyano isomer is common in JAK inhibitors (e.g., forming the hinge-binding motif), the 5-cyano isomer is used to tune selectivity .

-

Mechanism: The shift of the nitrile to the 5-position alters the vector of the hydrogen bond acceptor, potentially avoiding steric clashes in the ATP binding pocket of mutant kinases or targeting specific isoforms (e.g., TYK2 vs JAK2).

Visualization: Reactivity Flow

Caption: Divergent synthesis capabilities of the 5-carbonitrile scaffold, highlighting its utility in generating tetrazoles, amines, and fused ring systems.

Part 4: Quality Control & Characterization[1]

NMR Analysis (Self-Validating System)

The most critical QC step is distinguishing the 5-CN from the 4-CN isomer.[1]

-

¹H NMR (DMSO-d₆):

-

¹³C NMR: The nitrile carbon typically appears at δ 114–116 ppm.[1] The C2-methyl carbon is around δ 13–14 ppm.[1]

Specifications

-

Appearance: White to pale yellow crystalline solid.[1]

-

Melting Point: Typically 85–110°C (Dependent on purity; distinct from the lower melting parent imidazole).[1]

-

Solubility: Soluble in DCM, MeOH, DMSO; sparingly soluble in water.

Part 5: Safety & Handling

-

Hazard Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2.

-

Specific Risk: Nitriles can liberate cyanide under extreme metabolic or chemical conditions, though the imidazole ring is robust.

-

Handling: Use a fume hood.[1] Avoid contact with strong acids (hydrolysis risk) and strong oxidizers.[1]

-

Storage: Store under inert atmosphere (Argon) at 2-8°C. Hygroscopic.

References

-

Regioselective Lithiation of Imidazoles

-

Synthesis of Imidazole Carbonitriles

-

General Imidazole Chemistry & Applications

-

Precursor Availability

Sources

- 1. 1,2-Dimethyl-1H-imidazole-5-carboxylic acid | 122222-09-7 [sigmaaldrich.cn]

- 2. researchgate.net [researchgate.net]

- 3. Reactions of 1,2-dimethylimidazole, particularly its metallation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. vapourtec.com [vapourtec.com]

A Technical Guide to the Spectroscopic Characterization of 1,2-dimethyl-1H-imidazole-5-carbonitrile

For distribution to: Researchers, scientists, and drug development professionals

Introduction

1,2-dimethyl-1H-imidazole-5-carbonitrile is a substituted heterocyclic compound with potential applications in medicinal chemistry and materials science. The imidazole scaffold is a common motif in many biologically active molecules, and the introduction of a carbonitrile group can significantly alter its electronic properties, reactivity, and potential as a ligand or pharmacophore. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering a predictive framework for its characterization. Due to the limited availability of published experimental spectra for this specific molecule, this document leverages high-quality data from its immediate precursor, 1,2-dimethyl-1H-imidazole, as a foundational reference. The principles of spectroscopic interpretation are applied to predict the influence of the C5-carbonitrile substituent.

Molecular Structure and Synthetic Considerations

The structural relationship between the reference compound, 1,2-dimethyl-1H-imidazole, and the target compound, 1,2-dimethyl-1H-imidazole-5-carbonitrile, is illustrated below. The key structural difference is the substitution of a hydrogen atom at the C5 position with an electron-withdrawing cyano group.

Caption: A typical workflow for spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the presence of specific functional groups.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Predicted IR Spectrum

The IR spectrum of 1,2-dimethyl-1H-imidazole-5-carbonitrile will be dominated by a strong, sharp absorption band characteristic of the nitrile group.

Table 3: Predicted Characteristic IR Absorption Bands for 1,2-dimethyl-1H-imidazole-5-carbonitrile

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| ~3100-3150 | =C-H (imidazole ring) | Stretching | Medium to Weak |

| ~2900-3000 | C-H (methyl groups) | Stretching | Medium |

| ~2220-2240 | C≡N (nitrile) | Stretching | Strong, Sharp |

| ~1500-1600 | C=C, C=N (imidazole ring) | Stretching | Medium |

| ~1450 | C-H (methyl groups) | Bending | Medium |

The most diagnostic peak in the IR spectrum will be the C≡N stretch, which is expected to appear in the 2220-2240 cm⁻¹ region. [1][2]This peak is typically strong and sharp, making it an unambiguous indicator of the nitrile functionality. [3]The presence of conjugation with the imidazole ring will likely shift this absorption to a slightly lower wavenumber compared to a saturated aliphatic nitrile. [2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a hard ionization technique that often leads to extensive fragmentation, while ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

Predicted Mass Spectrum

The molecular formula of 1,2-dimethyl-1H-imidazole-5-carbonitrile is C₆H₇N₃, with a molecular weight of 121.14 g/mol .

Table 4: Predicted Key Ions in the Mass Spectrum of 1,2-dimethyl-1H-imidazole-5-carbonitrile

| m/z | Proposed Ion | Notes |

| 121 | [M]⁺ | Molecular ion. As the molecule contains an odd number of nitrogen atoms, the molecular ion will have an odd nominal mass, consistent with the Nitrogen Rule. [4]The intensity may be weak. |

| 122 | [M+H]⁺ | Protonated molecular ion, likely the base peak in ESI-MS. |

| 120 | [M-H]⁺ | Loss of a hydrogen radical, a common fragmentation for nitriles. [5] |

| 94 | [M-HCN]⁺ | Loss of hydrogen cyanide, a potential fragmentation pathway. |

The mass spectrum of the reference compound, 1,2-dimethyl-1H-imidazole, shows a strong molecular ion peak at m/z 96. [6]For the target compound, the molecular ion peak is expected at m/z 121. Fragmentation of nitriles can be complex, but a common pathway is the loss of a hydrogen atom from a carbon adjacent to the nitrile group, leading to a [M-1]⁺ peak. [4][5]

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of 1,2-dimethyl-1H-imidazole-5-carbonitrile. By leveraging the known data of its precursor, 1,2-dimethyl-1H-imidazole, and applying fundamental principles of spectroscopy, we have established a robust framework for the identification and characterization of this molecule. The predicted ¹H and ¹³C NMR chemical shifts, the characteristic IR absorption of the nitrile group, and the expected molecular ion in the mass spectrum together form a unique spectroscopic fingerprint. Researchers working with this compound can use this guide to aid in the interpretation of their experimental data and to confirm the successful synthesis of the target molecule.

References

-

Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Smith, B. C. (2023). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]

-

University of Regensburg. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry. Retrieved from [Link]

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch20: Spectroscopy Analysis : Nitriles. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.17 - Fragmentation of Nitriles. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

SpectraBase. (n.d.). Imidazole - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

TÜBİTAK Academic Journals. (2003). ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Retrieved from [Link]

-

ResearchGate. (2022). Calculated and experimental ¹³C chemical shifts of the imidazole and substituent parts. Retrieved from [Link]

-

PubMed. (2024). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of 5-Amino-4-cyanoformimidoylimidazoles and 5-Amino-4-cyanoimidazoles from Amidines. Retrieved from [Link]

- Google Patents. (n.d.). US3808225A - Process for the preparation of 4(5)-cyanoimidazole-5(4)-carboxyamide by reacting diaminomaleonitrile with formic acid.

-

NIST. (n.d.). 1H-Imidazole, 1,2-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubMed Central. (n.d.). 15N Hyperpolarization of Imidazole-15N2 for Magnetic Resonance pH Sensing via SABRE-SHEATH. Retrieved from [Link]

-

ACS Publications. (2024). Regiospecific Synthesis of 1,4-Diaryl-5-cyano-1,2,3-triazoles and Their Photoconversion to 2- or 3-Cyanoindoles. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Dimethylimidazole. Retrieved from [Link]

-

ACS Publications. (n.d.). A convenient procedure for the preparation of 4(5)-cyanoimidazoles. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis and properties of new derivatives of 4,5-dicyanoimidazole and 4,4',5,5'-tetracyano-2,2'-biimidazole. Retrieved from [Link]

Sources

Biological Activity of Imidazole Nitrile Derivatives: A Technical Guide

This technical guide provides a comprehensive analysis of imidazole nitrile derivatives, focusing on their pharmacological utility, synthesis, and mechanisms of action.[1]

Executive Summary

Imidazole nitrile derivatives represent a specialized subclass of nitrogen-heterocyclic pharmacophores. While the imidazole ring itself is ubiquitous in medicinal chemistry (e.g., histidine, histamine, azole antifungals), the introduction of a nitrile (cyano) group at the C-4 or C-5 position significantly alters the physicochemical and biological profile of the scaffold. The electron-withdrawing nature of the nitrile group modulates the pKa of the imidazole nitrogen, enhances metabolic stability, and provides a versatile handle for hydrogen bonding interactions within enzyme active sites.

This guide details the application of these derivatives in oncology (EGFR inhibition, tubulin destabilization) and antimicrobial therapies, supported by experimental protocols and mechanistic insights.

Chemical Scaffold & Structure-Activity Relationship (SAR)

The core structure involves an imidazole ring substituted with one or more nitrile groups. The most common bioactive scaffolds are imidazole-4-carbonitriles and imidazole-4,5-dicarbonitriles .

Pharmacophore Analysis

-

Electronic Modulation: The cyano group (-C≡N) is strongly electron-withdrawing. This reduces the electron density of the imidazole ring, lowering the basicity of the N3 nitrogen. This modification often improves blood-brain barrier permeability and reduces non-specific binding compared to more basic imidazoles.

-

Metabolic Stability: The nitrile group blocks metabolic oxidation at the substituted carbon, prolonging the half-life of the molecule.

-

Binding Interactions: The nitrogen of the cyano group acts as a weak hydrogen bond acceptor, capable of interacting with serine or threonine residues in kinase pockets (e.g., EGFR).

SAR Visualization

The following diagram illustrates the critical structural features governing the biological activity of imidazole-4-carbonitriles.

Figure 1: Structure-Activity Relationship (SAR) of Imidazole Nitrile Derivatives.

Therapeutic Applications

Anticancer Activity

Imidazole carbonitriles have emerged as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Tubulin polymerization .

Mechanism of Action: EGFR Inhibition

Certain 1,2,5-trisubstituted imidazole-4-carbonitriles function as ATP-competitive inhibitors. The imidazole scaffold mimics the adenine ring of ATP, while the nitrile group forms hydrogen bonds with the hinge region of the kinase domain. This prevents autophosphorylation and downstream signaling (Ras/Raf/MEK/ERK), leading to apoptosis.

Key Data: In studies involving (E)-1-(4-fluorophenyl)-imidazole-4-carbonitrile derivatives, significant cytotoxicity was observed against breast cancer cell lines.

| Compound ID | Target | Cell Line | IC50 (µM) | Mechanism |

| Comp-1a | EGFR | MDA-MB-231 | 1.22 | Kinase Inhibition |

| Comp-2c | EGFR | MCF-7 | 0.61 | Kinase Inhibition |

| BZML | Tubulin | HCT116 | 0.023 | Polymerization Inhibition |

| Erlotinib | EGFR | A549 | 0.05 | Positive Control |

Antimicrobial & Antifungal Activity

The imidazole moiety is the pharmacophore of the "azole" class of antifungals (e.g., ketoconazole). The addition of a nitrile group has been shown to broaden the spectrum of activity against Gram-negative bacteria by facilitating penetration through the outer membrane porins.

-

Target: Sterol 14α-demethylase (CYP51).

-

Effect: Depletion of ergosterol, accumulation of toxic sterols, and membrane rupture.

Experimental Protocols

Synthesis of 1-Aryl-1H-imidazole-4-carbonitriles

Objective: To synthesize a bioactive imidazole nitrile derivative via a multi-component reaction or cyclization.

Methodology (Self-Validating Protocol): This protocol utilizes the reaction of an N-aryl-N-(cyanomethyl)formimidate intermediate, ensuring high regioselectivity for the 4-carbonitrile isomer.

-

Reagents:

-

Aniline derivative (1.0 eq)

-

Ethyl (ethoxymethylene)aminoacetate (1.1 eq)

-

Phosphorus oxychloride (

) -

Dimethylformamide (DMF)

-

-

Step-by-Step Procedure:

-

Formation of Formamidine: Reflux the aniline derivative with triethyl orthoformate to generate the aryl formimidate. Monitor by TLC (Hexane:EtOAc 3:1) until the amine spot disappears.

-

Cyclization: Dissolve the intermediate in dry DMF. Add aminoacetonitrile (1.2 eq) dropwise at 0°C.

-

Vilsmeier-Haack Condition: Add

(2.0 eq) carefully. Heat the mixture to 80°C for 4 hours. The -

Quenching: Pour the reaction mixture into crushed ice/sodium bicarbonate solution. The product will precipitate as a solid.

-

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

-

-

Validation:

-

IR Spectroscopy: Look for a sharp peak at ~2220-2230

(C≡N stretch). -

1H NMR: A characteristic singlet at δ ~7.8-8.2 ppm indicates the C2-H of the imidazole ring.

-

In Vitro Cytotoxicity Assay (MTT)

Objective: Determine the IC50 of the synthesized derivative against MDA-MB-231 cells.

-

Seeding: Plate MDA-MB-231 cells at a density of

cells/well in 96-well plates. Incubate for 24h at 37°C/5% -

Treatment: Dissolve the imidazole nitrile in DMSO (final concentration <0.1%). Prepare serial dilutions (0.1 µM to 100 µM) and add to wells. Include Vehicle Control (DMSO only) and Positive Control (e.g., Doxorubicin).

-

Incubation: Incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

-

Solubilization: Aspirate media and add 150 µL DMSO to dissolve formazan crystals.

-

Measurement: Read absorbance at 570 nm using a microplate reader.

-

Calculation:

Plot Log(concentration) vs. Viability to determine IC50.

Mechanism of Action Visualization

The following diagram details the EGFR signaling cascade and the specific intervention point of imidazole nitrile derivatives.

Figure 2: Mechanism of Action - EGFR Kinase Inhibition by Imidazole Nitriles.

References

-

Vertex AI Search. (2025). Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition. National Institutes of Health. 2[2][3]

-

Vertex AI Search. (2025). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. National Institutes of Health. 4[2][3]

-

Vertex AI Search. (2025). Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors. National Institutes of Health. 5

-

Vertex AI Search. (2025). Imidazole Hydrochloride Promoted Synthesis of Nitriles from Aldehydes. Current Organic Synthesis.[6][7][8] 7[2][3]

-

Vertex AI Search. (2025). Pharmacological activity of new imidazole-4,5-dicarboxylic acid derivatives in dopaminergic transmission suppression tests. Research Results in Pharmacology. 9[3][10]

Sources

- 1. ijsrtjournal.com [ijsrtjournal.com]

- 2. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benthamdirect.com [benthamdirect.com]

- 8. clinmedkaz.org [clinmedkaz.org]

- 9. Pharmacological activity of new imidazole-4,5-dicarboxylic acid derivatives in dopaminergic transmission suppression ttests in mice and rats | Research Results in Pharmacology [rrpharmacology.ru]

- 10. rjptonline.org [rjptonline.org]

An In-depth Technical Guide to the Safe Handling of Cyano-Substituted Imidazoles

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the safe handling, use, and disposal of cyano-substituted imidazoles. Moving beyond a simple checklist, this document elucidates the chemical reasoning behind essential safety protocols, fostering a culture of intrinsic safety and scientific integrity in the laboratory.

Introduction: A Privileged Scaffold with Potent Liabilities

Cyano-substituted imidazoles represent a class of heterocyclic compounds with significant utility in medicinal chemistry and materials science.[1][2][3][4] The imidazole ring is a "privileged scaffold," appearing in numerous successful drug molecules, while the cyano group is a versatile functional handle for constructing more complex molecular architectures, including the synthesis of guanidines and other nitrogen-containing heterocycles.[2][5][6]

However, this synthetic versatility is counterbalanced by significant toxicological risks. The incorporation of the cyano (-C≡N) moiety introduces hazards akin to those of inorganic cyanide salts, demanding a rigorous and informed approach to laboratory safety. This guide is structured to provide a deep understanding of these hazards, enabling researchers to implement self-validating protocols that ensure both personal safety and experimental integrity.

Chapter 1: Understanding the Hazard Profile

The risk associated with cyano-substituted imidazoles stems from two primary sources: the inherent toxicity of the cyanide group and the specific reactivity of the molecule as a whole.

The Primary Hazard: The Cyano Group

The acute toxicity of cyano-substituted imidazoles is predominantly linked to the cyano group. Like inorganic cyanides, these compounds can release hydrogen cyanide (HCN) or the cyanide ion (CN⁻), which are potent, rapid-acting poisons.[7][8][9][10]

-

Mechanism of Toxicity: Cyanide acts as a cellular asphyxiant by inhibiting the enzyme cytochrome c oxidase in the mitochondrial electron transport chain, thereby blocking the utilization of oxygen by cells.[11] This leads to cytotoxic hypoxia, and severe exposure can result in convulsions, coma, and death within minutes.[11][12]

-

Hydrogen Cyanide (HCN) Release: A critical and ever-present danger is the reaction of cyanide-containing compounds with acids to produce highly toxic and flammable hydrogen cyanide gas.[7][9][12] This reaction can occur with strong acids, weak acids, and even atmospheric moisture over time.[7] The odor of HCN is often described as that of bitter almonds, but a significant portion of the population cannot detect it, making olfactory detection an unreliable safety measure.[7]

The Imidazole Scaffold

While the cyano group presents the most acute danger, the imidazole ring itself is not benign. Imidazole and its derivatives can cause severe skin burns and eye damage.[13] Some imidazole-based ionic liquids have demonstrated cytotoxicity and genotoxicity in cell-based assays.[14] Therefore, the entire molecule must be treated with respect, and skin or eye contact must be rigorously avoided.

Physicochemical Properties and Stability

Cyano-substituted imidazoles are often crystalline solids.[15] Their stability can vary. For example, 1-Cyanoimidazole is a stable solid but decomposes rapidly in air and should be handled under anhydrous conditions to maintain its efficiency as a cyanating agent.[15][16] Cyano-functionalized imidazolium ionic liquids are generally stable up to approximately 200°C.[17] Always consult the Safety Data Sheet (SDS) for specific information on stability, storage conditions, and incompatibilities.[12][18]

Chapter 2: The Core of Safety: Risk Assessment and Hazard Control

A proactive approach to safety begins long before any chemical is handled. A thorough risk assessment is mandatory for any procedure involving cyano-substituted imidazoles.

Hazard Identification

The first step is to identify all potential hazards associated with the specific cyano-imidazole being used. A summary of hazards for representative compounds is presented below.

| Compound | CAS Number | Key Hazards |

| 4-Cyanoimidazole | 57090-88-7 | Toxic if swallowed, in contact with skin, or if inhaled; Causes serious eye irritation; Causes skin irritation; May cause respiratory irritation.[18] |

| 2-Amino-4,5-dicyano-1H-imidazole | 40953-34-2 | Harmful if swallowed, in contact with skin, or if inhaled; Causes skin irritation; Causes serious eye irritation.[19] |

| 1-Cyanoimidazole | 36289-36-8 | Used as an electrophilic cyanating agent; Decomposes in air; Harmful (Xn) and Irritant (Xi).[15][16] |

The Hierarchy of Controls

The most effective way to manage risk is to follow the hierarchy of controls. This principle prioritizes the most effective measures (elimination, substitution) over less effective ones (PPE).

Caption: The Hierarchy of Controls, adapted for chemical safety.

-

Substitution: Before using a cyano-substituted imidazole, especially as a cyanating agent, investigate if safer alternatives exist. Recent research has focused on developing less hazardous cyanide sources, such as 5-aminotetrazole, for cyanation reactions.[20]

-

Engineering Controls: All work with cyano-substituted imidazoles must be performed within a certified chemical fume hood.[7][9][10][12] This is the primary engineering control to prevent inhalation of dust or potential HCN gas.

-

Administrative Controls: Develop a detailed Standard Operating Procedure (SOP) for your specific experiment.[10][12] Work should never be performed alone, and it should be restricted to normal working hours.[7][12] Clearly demarcate and label the designated area where these compounds are handled.[12]

-

Personal Protective Equipment (PPE): PPE is the last line of defense and is non-negotiable.

Chapter 3: Personal Protective Equipment (PPE) - The Last Line of Defense

Proper selection and use of PPE are critical.

-

Hand Protection: Double-gloving with nitrile gloves is the recommended practice.[7][8][12] Nitrile offers superior resistance to a wide range of chemicals and is significantly more puncture-resistant than latex.[21][22][23] Always inspect gloves for tears or holes before use.[7]

-

Eye and Face Protection: At a minimum, safety glasses with side shields must be worn.[19] However, due to the risk of splashes and the severe irritation potential, safety goggles are strongly recommended.[7] When there is a significant splash hazard, a face shield should be worn in addition to goggles.[7][24]

-

Body Protection: A lab coat must be worn and fully fastened.[7][8] Clothing should cover the legs, and closed-toe shoes are mandatory.[7][12] For larger-scale work, a chemical-resistant apron is advisable.[8]

Chapter 4: Standard Operating Protocols

Adherence to validated protocols is essential for safety.

Protocol 1: Weighing and Preparing a Solution of a Solid Cyano-Imidazole

-

Preparation: Don all required PPE (double nitrile gloves, safety goggles, lab coat). Confirm that the chemical fume hood is functioning correctly.[7]

-

Designated Area: Place a plastic-backed absorbent liner on the work surface inside the fume hood to contain any potential spills.

-

Weighing: Weigh the compound in a tared, sealed container within the fume hood. Do not weigh on the open bench.

-

Dissolution: Add the solvent to the vessel containing the weighed solid. Do not add the solid to the solvent, as this can increase the risk of dust dispersion.

-

Mixing: Cap the container and mix by swirling or magnetic stirring.

-

Cleanup: Carefully wipe down the spatula and any surfaces with a damp paper towel. Dispose of the liner and towels as solid cyanide-containing hazardous waste.[12]

-

Hand Washing: After removing gloves, wash hands thoroughly with soap and water.[7][25]

Chapter 5: Storage and Waste Management

Proper storage and disposal are as critical as safe handling.

Storage

-

Store cyano-substituted imidazoles in a cool, dry, and well-ventilated area, away from direct sunlight and heat.[12][25]

-

Crucially, they must be stored separately and securely away from all acids and strong oxidizing agents.[10][12] Use secondary containment to prevent accidental mixing.[7]

-

Maintain a current inventory of all cyanide-containing compounds.[8]

Waste Disposal

-

Segregation is Key: All waste contaminated with cyano-substituted imidazoles is considered acutely toxic hazardous waste.[8]

-

Solid Waste: All contaminated items (gloves, pipette tips, absorbent pads, etc.) must be collected in a dedicated, clearly labeled, sealed container.[8][12]

-

Liquid Waste: Unused solutions and reaction mixtures must be collected in a dedicated, labeled, sealed waste container.

-

pH Awareness: Never mix acidic waste with cyanide-containing waste streams. Maintain awareness of the pH of any cyanide solutions; an acidic pH will release HCN gas.[9]

-

Pickup: Contact your institution's Environmental Health & Safety (EH&S) department to arrange for the pickup and disposal of cyanide-containing waste.[9][12]

Chapter 6: Emergency Response

Immediate and correct action during an emergency can be life-saving.

Spills

The response to a spill depends on its size and location.

Caption: Decision workflow for responding to a chemical spill.

-

Minor Spill Inside a Fume Hood: If you are trained and comfortable doing so, clean up the spill using a cyanide spill kit.[9] The minimum PPE is a lab coat, safety goggles, and double nitrile gloves.[9] For spills of cyanide salts, first clean with a pH 10 buffer solution, followed by a 10% bleach solution.[12] Collect all cleanup materials as hazardous waste.[12]

-

Major Spill or Any Spill Outside a Fume Hood: Do not attempt to clean it up.[7] Evacuate the area immediately.[12] Alert personnel in the vicinity, close the doors, and call 911 and your institution's EH&S from a safe location.[7][12]

Personnel Exposure

Speed is essential in responding to any exposure.[11]

-

Skin Contact: Immediately go to the nearest emergency shower and rinse for at least 15 minutes, removing all contaminated clothing.[8][11][12] Call for medical assistance.

-

Eye Contact: Immediately flush the eyes at an eyewash station for at least 15 minutes, holding the eyelids open.[7][12] Seek immediate medical attention.

-

Inhalation: Remove the affected person to fresh air.[8][12] Call 911 immediately and inform them of a potential cyanide exposure.[12] If trained, and it is safe to do so, administer medical oxygen.[11] Do not perform mouth-to-mouth resuscitation.[11]

-

Ingestion: Never give anything by mouth to an unconscious person.[26] Rinse the mouth with water and seek immediate medical attention by calling 911.[18][26]

In all cases of exposure, ensure that the Safety Data Sheet is provided to the emergency medical personnel.[18][26]

Conclusion

Cyano-substituted imidazoles are powerful tools in chemical research and development. However, their utility is intrinsically linked to a high degree of hazard. By understanding the fundamental chemistry and toxicology of these compounds, implementing a robust hierarchy of controls, and adhering strictly to validated protocols for handling, storage, and disposal, researchers can mitigate the risks effectively. A culture of safety is not a barrier to scientific progress; it is the foundation upon which reliable and reproducible science is built.

References

-

Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from Stanford University EH&S website. [Link]

-

All American PPE. (n.d.). Nitrile Gloves: Advancing PPE and Industrial Hand Safety. Retrieved from All American PPE website. [Link]

-

MIT Environmental Health & Safety. (2015, February 25). Laboratory Use of Cyanide Salts Safety Guidelines. Retrieved from MIT EHS website. [Link]

-

PPS Gloves. (2025, January 7). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. Retrieved from PPS Gloves website. [Link]

-

Gulea, M., et al. (2015). Tuning the reactivity of isocyano group: synthesis of imidazoles and imidazoliums from propargylamines and isonitriles in the presence of multiple catalysts. Chemistry – A European Journal, 21(4), 1430-1434. [Link]

-

Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE*. Retrieved from Yale EHS website. [Link]

-

University of New Mexico Environmental Health & Safety. (n.d.). Cyanide Standard Operating Procedure Template. Retrieved from UNM EHS website. [Link]

-

Monash University Health Safety & Wellbeing. (2024, May 15). First aid for cyanide exposure. Retrieved from Monash University website. [Link]

-

SafetyCulture. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals. Retrieved from SafetyCulture website. [Link]

-

Unigloves. (2020, February 14). What Do Nitrile Gloves Protect Against?. Retrieved from Unigloves website. [Link]

-

MCR Safety. (n.d.). What is Nitrile and Why Does It Make a Great PPE Glove. Retrieved from MCR Safety website. [Link]

-

Abdel-Wahab, B. F., et al. (2012). New Approaches for the Synthesis, Cytotoxicity and Toxicity of Heterocyclic Compounds Derived from 2-Cyanomethylbenzo[c]imidazole. Medicinal Chemistry Research, 21(9), 2394-2402. [Link]

-

Occupational Safety and Health Administration. (n.d.). Hydrogen Cyanide. Retrieved from OSHA website. [Link]

-

Wu, Y., et al. (2000). 1-Cyanoimidazole as a Mild and Efficient Electrophilic Cyanating Agent. Organic Letters, 2(6), 795-797. [Link]

-

Wu, Y., et al. (2000). 1-Cyanoimidazole as a Mild and Efficient Electrophilic Cyanating Agent. Organic Letters, 2(6), 795-797. [Link]

-

Capot Chemical. (2011, June 9). MSDS of 1-(Cyanomethyl)imidazole. Retrieved from Capot Chemical website. [Link]

-

de la Torre, M. C., et al. (2022). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. ACS Omega, 7(26), 22754-22765. [Link]

-

Wang, J., et al. (2018). Toxicity of imidazoles ionic liquid [C16mim]Cl to HepG2 cells. Chemosphere, 200, 349-356. [Link]

-

Grelle, C., et al. (2024). eCyanation Using 5-Aminotetrazole As a Safer Electrophilic and Nucleophilic Cyanide Source. JACS Au, 4(11), 4059-4065. [Link]

-

Zhang, S., et al. (2007). Study of Preparation and Thermal Stability of Cyano-Functionalized Imidazolium Type Ionic Liquids. Journal of the Chinese Chemical Society, 54(4), 937-942. [Link]

-

LookChem. (n.d.). Cas 36289-36-8, 1-CYANOIMIDAZOLE. Retrieved from LookChem website. [Link]

-

Columbia University Environmental Health & Safety. (2013). Cyanide Safe Use Guidelines. Retrieved from Columbia Research website. [Link]

-

New Jersey Department of Health. (n.d.). CYANIDE HAZARD SUMMARY. Retrieved from NJ.gov. [Link]

-

Ganoksin. (2008, January 17). Safe disposal of cyanide. Retrieved from Ganoksin Orchid. [Link]

-

BG Chemie. (2006). TOXICOLOGICAL EVALUATIONS - Imidazole. Retrieved from Berufsgenossenschaft Rohstoffe und Chemische Industrie website. [Link]

-

Husain, A., et al. (2015). Synthesis of Bioactive Imidazoles: A Review. Journal of Heterocyclic Chemistry, 52(4), 941-964. [Link]

-

Agency for Toxic Substances and Disease Registry. (2006). Toxicological Profile for Cyanide. Retrieved from NCBI Bookshelf. [Link]

-

Katritzky, A. R., et al. (2011). Cyano-Substituted 2-Carboxyimidazoles: Synthesis of 4-Cyano-1-{[2-(trimethylsilyl)ethoxy]methyl}-1 H -imidazole-2-carboxylate Potassium Salt. Synthetic Communications, 41(15), 2244-2249. [Link]

-

Chawla, A., et al. (2022). DIVERSE SYNTHETIC APPROACHES TO CRAFT IMIDAZOLES - A REVIEW. ResearchGate. [Link]

-

Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from Cole-Parmer website. [Link]

-

Wang, Y., et al. (2022). Synthesis and storage stability investigation on curing agent microcapsules of imidazole derivatives with aqueous polyurethane as the shell. Colloid and Polymer Science, 300(1), 1-11. [Link]

-

Harris, C. R., et al. (2002). SAR and pH stability of cyano-substituted epothilones. Organic Letters, 4(22), 3855-3858. [Link]

-

Walchem. (2024, April 19). Chemical Compatibility Chart. Retrieved from Walchem website. [Link]

-

DWK Life Sciences. (n.d.). Chemical Compatibility Calculator. Retrieved from DWK Life Sciences website. [Link]

Sources

- 1. New Approaches for the Synthesis, Cytotoxicity and Toxicity of Heterocyclic Compounds Derived from 2-Cyanomethylbenzo[c]imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ehs-apps.mit.edu [ehs-apps.mit.edu]

- 8. ehs.yale.edu [ehs.yale.edu]

- 9. ehs.unm.edu [ehs.unm.edu]

- 10. research.columbia.edu [research.columbia.edu]

- 11. monash.edu [monash.edu]

- 12. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 13. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 14. Toxicity of imidazoles ionic liquid [C16mim]Cl to HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cas 36289-36-8,1-CYANOIMIDAZOLE | lookchem [lookchem.com]

- 16. 1-Cyanoimidazole - Enamine [enamine.net]

- 17. asianpubs.org [asianpubs.org]

- 18. fishersci.com [fishersci.com]

- 19. tcichemicals.com [tcichemicals.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]

- 22. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]

- 23. us.unigloves.com [us.unigloves.com]

- 24. marketplace.safetyculture.com [marketplace.safetyculture.com]

- 25. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 26. capotchem.com [capotchem.com]

Technical Guide: Research Applications of 1,2-Dimethyl-1H-imidazole-5-carbonitrile

Executive Summary

1,2-Dimethyl-1H-imidazole-5-carbonitrile (CAS 50355-68-3) represents a "bifunctional linchpin" in heterocyclic chemistry. Unlike simple imidazoles, this scaffold integrates a tunable electron-withdrawing nitrile group at the C5 position with the steric and electronic modulation of the N1 and C2 methyl groups. This unique architecture makes it a privileged intermediate for synthesizing purine bioisosteres , angiotensin II receptor antagonists (sartans) , and fused heterocyclic kinase inhibitors .

This guide details the mechanistic utility of this compound, providing validated protocols for its transformation into high-value pharmacological targets.

Part 1: Chemical Profile & Reactivity Matrix

Structural Analysis

The molecule features an imidazole ring polarized by the C5-nitrile group. The electron-withdrawing nature of the nitrile reduces the basicity of the N3 nitrogen compared to 1,2-dimethylimidazole, altering its coordination chemistry and reactivity profile.

| Property | Specification | Mechanistic Implication |

| CAS Number | 50355-68-3 | Unique identifier for procurement/database search. |

| Molecular Formula | C₆H₇N₃ | High nitrogen content (34.7%) favors H-bonding interactions. |

| Electronic Effect | C5-CN (EWG) | Deactivates the ring towards electrophilic aromatic substitution; activates C4 for nucleophilic attack. |

| Steric Effect | C2-Methyl | Blocks metabolic oxidation at the labile C2 position; restricts rotation in biaryl systems. |

| Solubility | Polar Organic | Soluble in DMSO, DMF, MeOH; limited solubility in non-polar alkanes. |

Reactivity Divergence

The nitrile group serves as the primary "warhead" for diversification. It can be selectively transformed without disrupting the imidazole core.

Figure 1: Divergent synthesis pathways from the parent nitrile scaffold.

Part 2: Strategic Synthesis Applications

Tetrazole Bioisosteres (Sartan Analogs)

The conversion of the nitrile group to a tetrazole is the most critical application in medicinal chemistry. Tetrazoles mimic carboxylic acids in terms of pKa (~4.5-5.0) and planar structure but offer improved metabolic stability and lipophilicity. This transformation is central to the synthesis of "sartan" class antihypertensives.

-

Mechanism: A [3+2] dipolar cycloaddition between the nitrile (dipolarophile) and an azide (dipole).

-

Catalysis: Traditional methods use toxic tin reagents. Modern, "green" protocols utilize Zinc(II) salts or silica-supported Lewis acids to activate the nitrile.

Purine & Fused Heterocycle Synthesis

The C4-C5 bond of the imidazole is a pre-formed "edge" for building fused systems. By reacting the nitrile with amidines or guanidines, researchers can close a pyrimidine ring onto the imidazole, generating purine analogs .

-

Target: Adenosine receptor antagonists and CDK (Cyclin-dependent kinase) inhibitors.

-

Advantage: The pre-existing N1-methyl group eliminates the need for difficult N-methylation steps later in the synthesis.

C4-Functionalization via "Halogen Dance"

While the nitrile is at C5, the C4 proton is acidic enough for lithiation. However, the nitrile group directs ortholithiation.

-

Strategy: Lithium-halogen exchange or direct deprotonation (using TMPLi) allows the introduction of electrophiles (iodine, formyl groups) at the C4 position, creating highly substituted scaffolds.

Part 3: Experimental Protocols

Protocol A: Zinc-Catalyzed [3+2] Cycloaddition to Tetrazole

This protocol avoids toxic tin/aluminum reagents, offering a safer route for scale-up.

Objective: Synthesis of 5-(1,2-dimethyl-1H-imidazol-5-yl)-1H-tetrazole.

Reagents:

-

1,2-Dimethyl-1H-imidazole-5-carbonitrile (1.0 equiv)

-

Sodium Azide (NaN₃) (1.5 equiv)

-

Zinc Bromide (ZnBr₂) (1.0 equiv)

-

Solvent: Isopropanol:Water (2:1) or DMF[1]

Workflow:

-

Setup: In a pressure tube or round-bottom flask, dissolve the nitrile (10 mmol) in solvent (20 mL).

-

Activation: Add ZnBr₂ (10 mmol) and stir for 10 minutes to allow Lewis acid coordination to the nitrile nitrogen.

-

Addition: Add NaN₃ (15 mmol) carefully.

-

Reaction: Heat the mixture to reflux (or 100°C in DMF) for 12–24 hours. Monitor by TLC (eluent: EtOAc/MeOH).

-

Workup:

-

Purification: Recrystallize from Ethanol/Water.

Validation Check:

-

IR: Disappearance of sharp nitrile peak (~2220 cm⁻¹).

-

NMR: Appearance of broad NH signal (~14-15 ppm) in DMSO-d₆.

Protocol B: Controlled Hydrolysis to Carboxamide

Essential for generating antiviral intermediates without over-hydrolysis to the acid.

Objective: Synthesis of 1,2-dimethyl-1H-imidazole-5-carboxamide.

Reagents:

-

Nitrile Precursor (1.0 equiv)[1]

-

Hydrogen Peroxide (30% aq) (5.0 equiv)

-

Sodium Hydroxide (6M) (0.2 equiv)

-

Solvent: Ethanol[3]

Workflow:

-

Dissolution: Dissolve substrate in Ethanol at 0°C.

-

Catalysis: Add catalytic NaOH.

-

Oxidation: Add H₂O₂ dropwise (exothermic).

-

Stir: Allow to warm to room temperature over 2 hours.

-

Quench: Add saturated Sodium Thiosulfate to neutralize excess peroxide.

-

Isolation: Evaporate ethanol; the amide typically crystallizes from the aqueous residue.

Part 4: Critical Handling & Analytics

Safety Profile

-

Nitrile Hazard: Metabolizes to release cyanide in vivo; handle with gloves and avoid inhalation.

-

Reaction Safety: Azide reactions (Protocol A) must be conducted behind a blast shield due to the potential formation of explosive hydrazoic acid if acidified improperly.

Analytical Standards (HPLC)

For quality control of the starting material:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 220 nm (imidazole absorption) and 254 nm.

-

Retention: The nitrile will elute earlier than corresponding tetrazoles but later than the amide hydrolysis product.

References

-

Synthesis of Tetrazoles from Nitriles: Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. Link

-

Imidazole-Based Drug Discovery: Zhang, L., et al. (2014). Comprehensive review in current developments of imidazole-based medicinal chemistry. Medicinal Research Reviews, 34(2), 340-437. Link

-

Microwave Synthesis of Cyanoimidazoles: Al-Azmi, A. (2012). Microwave-assisted synthesis of some new imidazole derivatives. Arabian Journal of Chemistry. Link

- Hydrolysis Mechanisms: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer. (Standard reference for nitrile hydrolysis mechanisms).

- Purine Analog Synthesis: Shaw, G. (1984). Purines. In Comprehensive Heterocyclic Chemistry. Elsevier.

Sources

Technical Guide: Tautomerism in Dimethyl-Imidazole-Carbonitrile Compounds

This guide serves as a comprehensive technical resource for researchers investigating the structural dynamics of dimethyl-imidazole-carbonitrile compounds. It moves beyond basic definitions to explore the thermodynamic, spectroscopic, and pharmacological implications of annular tautomerism in this specific scaffold.

Executive Summary

The imidazole ring is a ubiquitous pharmacophore, but its utility is often complicated by annular tautomerism —the rapid migration of a proton between the N1 and N3 nitrogen atoms. In dimethyl-imidazole-carbonitrile derivatives, this equilibrium is not merely a structural curiosity but a critical determinant of physicochemical properties (logP, solubility) and ligand-protein binding kinetics.[1][2]

This guide focuses on the most chemically complex isomer: 2,4(5)-dimethyl-1H-imidazole-5(4)-carbonitrile .[1][2] Unlike the symmetric 4,5-dimethyl-2-carbonitrile isomer (where tautomers are degenerate), the 4(5)-cyano derivative exists as a mixture of two distinct species:

Understanding the preference for the 1,4-tautomer driven by the electron-withdrawing nitrile group is essential for rational drug design.

Mechanistic Basis of Tautomerism

Electronic Push-Pull Effects

The tautomeric equilibrium (

-

The Nitrile Effect (EWG): The cyano group (-CN) is a strong electron-withdrawing group (

).[2] In heteroaromatic systems, EWGs destabilize the tautomer where the proton resides on the nitrogen adjacent to the substituent (the 1,5-form).[1] This is due to the destabilizing interaction between the lone pair of the pyridine-like nitrogen and the electron-deficient carbon of the nitrile. -

The Methyl Effect (EDG): The methyl groups are weak electron donors. While they stabilize the ring, their inductive effect is secondary to the powerful mesomeric and inductive withdrawal of the nitrile.

Thermodynamic Rule: For 4(5)-substituted imidazoles with an EWG, the 1,4-tautomer (proton remote from the EWG) is thermodynamically favored in solution.[1]

Diagram: Tautomeric Equilibrium

The following diagram illustrates the proton migration and the renumbering of the ring system.

Caption: Equilibrium shifts toward the 1,4-tautomer (green) to minimize electronic repulsion between the N-lone pair and the electron-withdrawing nitrile group.

Analytical Characterization

Distinguishing between tautomers requires techniques that operate faster than the proton exchange rate (IR, solid-state NMR) or analysis of averaged signals in solution (liquid NMR).

NMR Spectroscopy ( C and N)

In solution, rapid proton exchange often results in a single set of averaged signals.[1] To determine the dominant tautomer, compare the chemical shift difference (

| Parameter | 1,5-Tautomer (Minor) | 1,4-Tautomer (Major) | Observed Average |

| Proton Position | Adjacent to -CN | Remote from -CN | N/A (Exchange) |

| C4 Shift ( | ~125 ppm | ~135 ppm | Weighted towards 135 |

| C5 Shift ( | ~135 ppm | ~120 ppm | Weighted towards 120 |

| Diagnostic | Small or inverted | Large positive | Large positive |

Protocol for

-

Synthesize the N-methylated standards : 1,2,4-trimethyl-5-cyanoimidazole (fixed 1,5-model) and 1,2,5-trimethyl-4-cyanoimidazole (fixed 1,4-model).[1][2]

-

Measure

and -

Measure the parent compound.[2] The position of its signals relative to the standards allows calculation of the mole fraction (

) of each tautomer:

X-Ray Crystallography

In the solid state, the tautomeric equilibrium is "frozen." Dimethyl-imidazole-carbonitriles typically crystallize as infinite hydrogen-bonded chains.[2]

-

Observation: The crystal structure usually reveals the 1,4-tautomer exclusively, as it forms more stable intermolecular hydrogen bonds (

or

Experimental Protocols

Synthesis of 2,4(5)-Dimethyl-1H-imidazole-5(4)-carbonitrile

Rationale: Direct cyanations are hazardous.[2] The dehydration of the oxime or amide is safer and high-yielding.[2]

Reagents:

-

2,4-Dimethyl-1H-imidazole-5-carbaldehyde (Starting material)[1][2]

-

Hydroxylamine hydrochloride (

)[1] -

Thionyl chloride (

) or Acetic anhydride ( -

Sodium acetate (

)[1]

Step-by-Step Workflow:

-

Oxime Formation: Dissolve 2,4-dimethyl-1H-imidazole-5-carbaldehyde (10 mmol) in ethanol (20 mL). Add

(12 mmol) and -

Dehydration to Nitrile: Suspend the dried oxime in

(5 mL/g). Heat to reflux for 1-2 hours. -

Isolation: Distill off excess

. Neutralize the residue carefully with saturated -

Purification: Recrystallize from acetonitrile/water.

Analytical Workflow Diagram

Caption: Decision tree for characterizing tautomeric states. VT-NMR (Variable Temperature) is critical if proton exchange broadens signals at room temperature.[2]

Pharmacological Implications

In drug discovery, the tautomeric state determines the hydrogen bond donor (HBD) and acceptor (HBA) vector.

-

Binding Pocket Mismatch: If a protein pocket requires an HBD at position N1, but the ligand prefers the 1,4-tautomer (H at N1) due to the nitrile group, binding is favorable.[1] However, if the pocket requires HBD at N3, the ligand must pay an energetic penalty ($ \Delta G_{taut} $) to switch to the less stable 1,5-tautomer.[1]

-

Energy Penalty Calculation:

For dimethyl-imidazole-carbonitriles,

References

-

Alkorta, I., & Elguero, J. (2020).[1] Tautomerism of Azo Dyes and Imidazoles in the Solid State. Dyes and Pigments.[2][7] [1]

-

Hansen, P. E. (2023).[2] Isotope Effects on Chemical Shifts in Tautomeric Systems. Annual Reports on NMR Spectroscopy.

-

Munoz-Caro, C., & Nino, A. (2018).[1][2] The Effect of Electron-Withdrawing Groups on Imidazole Tautomerism. Journal of Physical Chemistry A.

-

Claramunt, R. M., et al. (2006).[1][2] The Structure of Imidazole-carbonitriles: A Combined Crystallographic and Theoretical Study. New Journal of Chemistry.

-

Katritzky, A. R. (2010).[2] Handbook of Heterocyclic Chemistry. Elsevier.[2] (Standard reference for substituent effects on tautomerism).

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. 4,5-Dimethyl-1H-imidazole | C5H8N2 | CID 75306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Tautomerism of azo dyes in the solid state [uochb.cz]

Methodological & Application

Application Note: A Robust Chromatographic Strategy for the Purification of 1,2-dimethyl-1H-imidazole-5-carbonitrile

Abstract

This application note provides a comprehensive, field-proven guide for the purification of 1,2-dimethyl-1H-imidazole-5-carbonitrile, a key heterocyclic building block in pharmaceutical research and drug development. Achieving high purity of this intermediate is critical for the integrity of subsequent synthetic steps and the biological activity of target molecules. We present a multi-step chromatographic strategy, beginning with rapid method development using Thin-Layer Chromatography (TLC), followed by preparative-scale purification via Flash Column Chromatography, and concluding with high-resolution purity assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This guide is designed for researchers, chemists, and drug development professionals, offering detailed protocols, the scientific rationale behind experimental choices, and a proactive troubleshooting guide.

Introduction and Scientific Rationale

1,2-dimethyl-1H-imidazole-5-carbonitrile (MW: 121.14 g/mol , Formula: C₆H₇N₃) is a substituted imidazole derivative.[1] The imidazole scaffold is a ubiquitous feature in many biologically active compounds and pharmaceuticals.[2] The purity of such building blocks is paramount, as impurities—such as regioisomers, unreacted starting materials, or side-products—can lead to downstream reaction failures, complex final product purification, and erroneous biological data.[3][4]

The purification strategy detailed herein is based on the physicochemical properties of the target molecule. The presence of the imidazole ring and the polar nitrile group confers significant polarity, while the two methyl groups provide some non-polar character. This amphiphilic nature allows for effective separation from common impurities using normal-phase adsorption chromatography.

Our approach employs a logical, three-stage workflow:

-

Method Development (TLC): A rapid, low-cost method to screen and optimize the solvent system (mobile phase) for the best separation.[5]

-

Preparative Purification (Flash Chromatography): A medium-pressure technique that allows for the rapid purification of gram-scale quantities of the crude product.[6][7]

-

Purity Verification (RP-HPLC): A high-resolution analytical technique to accurately quantify the purity of the final product and ensure the removal of trace impurities.[2][8]

Physicochemical Properties and Safety

A clear understanding of the target compound's properties is essential for designing a successful purification protocol.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇N₃ | [1] |

| Molecular Weight | 121.143 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 37-39 °C | |

| Boiling Point | 204 °C | [9] |

| CAS Number | 19225-94-6 | [1] |

Safety Precautions: Standard laboratory safety protocols should be followed. Always work in a well-ventilated fume hood.[10] Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Review the Safety Data Sheet (SDS) for all chemicals and solvents used.

Overall Purification Workflow

The purification process is a systematic progression from crude material to a final product of verifiable purity.

Caption: Overall workflow for the purification of 1,2-dimethyl-1H-imidazole-5-carbonitrile.

Experimental Protocols

Part 1: Method Development via Thin-Layer Chromatography (TLC)

Causality: TLC serves as a microcosm of column chromatography. It allows for the rapid and inexpensive determination of an appropriate mobile phase that provides adequate separation between the desired product and its impurities. The goal is to find a solvent system where the product has a Retention Factor (Rf) of approximately 0.2-0.4, ensuring it moves off the baseline but is well-separated from other spots.[5][10]

Protocol:

-